![molecular formula C20H26N4OS B7497996 N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)
N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide
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Overview
Description
N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide, also known as CP-122,288, is a chemical compound that belongs to the piperazine class of drugs. It has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B receptor. This receptor is involved in the regulation of serotonin levels in the brain, and is believed to play a role in the development of anxiety and depression.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis. N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide has also been shown to have antipsychotic effects in animal models, and has been studied for its potential use in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide is that it has been extensively studied in animal models, and has shown promising results for its potential use in the treatment of various neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several potential future directions for the study of N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide. One direction is to further elucidate its mechanism of action, in order to better understand its therapeutic potential. Another direction is to study its potential use in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide in human clinical trials.
Synthesis Methods
The synthesis of N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide involves the reaction of 1-benzylpiperazine with 2-phenyl-4-thiocyanatothiazole in the presence of a base, followed by the reaction with cyclopentyl isocyanate. The product is then purified using column chromatography.
Scientific Research Applications
N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has also been studied for its potential use in the treatment of schizophrenia. N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c25-20(22-17-8-4-5-9-17)24-12-10-23(11-13-24)14-18-15-26-19(21-18)16-6-2-1-3-7-16/h1-3,6-7,15,17H,4-5,8-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKPOALBGYVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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